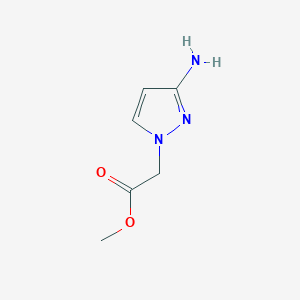

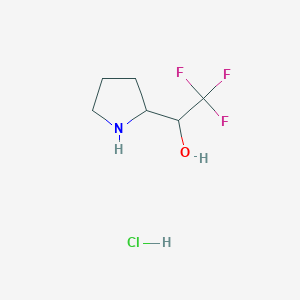

methyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Übersicht

Beschreibung

“Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate” is a compound that contains a pyrazole ring, which is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They exhibit various biological activities, high selectivities, and low toxicities, making them a focus for the development of new pesticides .

Synthesis Analysis

Pyrazole derivatives can be synthesized through various methods. For instance, one study synthesized twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) . Another study demonstrated the synthesis of pyrazole-based ligands via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as 1H NMR, 13C NMR, and HRMS . The compound’s structure can also be determined by X-ray diffraction .Chemical Reactions Analysis

Pyrazole-containing compounds can undergo various chemical reactions. For example, they can participate in [3+2] cycloaddition reactions . They can also undergo oxidation reactions to form o-quinone .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, the melting point can be determined . The compound’s properties can also be analyzed using 1H NMR, 13C NMR, and HRMS .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Research has demonstrated the effectiveness of bipyrazolic derivatives, closely related to methyl 2-(3-amino-1H-pyrazol-1-yl)acetate, as corrosion inhibitors. These compounds have shown significant protection against the corrosion of steel in acidic solutions. The mechanism of protection was identified as cathodic inhibition, facilitated by the adsorption of the compounds on the metal surface following the Langmuir adsorption isotherm model. Quantum chemical calculations corroborated the experimental findings, linking the molecular structure to the inhibition efficiency (Missoum et al., 2013).

Catalytic Properties

Pyrazole-based ligands, derivatives of the mentioned compound, have been synthesized and analyzed for their catalytic properties. These ligands, when complexed with copper (II), showed promising results in the catalytic oxidation of catechol to quinone under ambient conditions. The rate of oxidation varied depending on the ligand complex, highlighting the impact of molecular structure on catalytic activity (Boussalah et al., 2009).

Antimicrobial Activity

New derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated activity against common pathogenic bacteria, such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that specific modifications on the pyrazole ring enhance the antibacterial effectiveness, suggesting potential for these compounds as novel antimicrobial agents (Asif et al., 2021).

Antioxidant Activity

The antioxidant properties of pyrazole-acetamide derivatives, related to the core structure of interest, were investigated. These compounds were synthesized and characterized, showing significant antioxidant activity in vitro. The study highlights the potential of these derivatives in combating oxidative stress-related disorders, with the molecular framework of this compound serving as a versatile scaffold for designing antioxidant agents (Chkirate et al., 2019).

Wirkmechanismus

Target of Action

Methyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a complex compound that interacts with various targets. Compounds with similar structures, such as imidazole and pyrazole derivatives, have been found to interact with a broad range of targets, including various enzymes and receptors .

Mode of Action

Based on the properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation and activity of the target molecules, thereby affecting their function .

Biochemical Pathways

Similar compounds have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases . The compound may exert its effects by modulating the activity of key enzymes or receptors in these pathways .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is highly soluble in water and other polar solvents This suggests that it may have good bioavailability

Result of Action

Similar compounds have been found to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other molecules can influence the compound’s interactions with its targets

Eigenschaften

IUPAC Name |

methyl 2-(3-aminopyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-11-6(10)4-9-3-2-5(7)8-9/h2-3H,4H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXUGRGMAYULTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093967-39-5 | |

| Record name | methyl 2-(3-amino-1H-pyrazol-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide](/img/structure/B1422454.png)

![N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide](/img/structure/B1422458.png)

![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine hydrochloride](/img/structure/B1422463.png)

![2-chloro-N-{[2-(cyclopentyloxy)phenyl]methyl}acetamide](/img/structure/B1422468.png)

![2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide](/img/structure/B1422470.png)

![5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine](/img/structure/B1422471.png)

![4-[(3-Oxopiperazin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1422474.png)

![2-[(3-Oxopiperazin-1-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B1422475.png)

![[2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol](/img/structure/B1422476.png)